Cyenopyrafen

Catalog No.
S652598
CAS No.
560121-52-0
M.F
C24H31N3O2
M. Wt
393.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyenopyrafen

CAS Number

560121-52-0

Product Name

Cyenopyrafen

IUPAC Name

[(E)-2-(4-tert-butylphenyl)-2-cyano-1-(2,4,5-trimethylpyrazol-3-yl)ethenyl] 2,2-dimethylpropanoate

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C24H31N3O2/c1-15-16(2)26-27(9)20(15)21(29-22(28)24(6,7)8)19(14-25)17-10-12-18(13-11-17)23(3,4)5/h10-13H,1-9H3/b21-19-

InChI Key

APJLTUBHYCOZJI-VZCXRCSSSA-N

SMILES

CC1=C(N(N=C1C)C)C(=C(C#N)C2=CC=C(C=C2)C(C)(C)C)OC(=O)C(C)(C)C

Synonyms

cyenopyrafen

Canonical SMILES

CC1=C(N(N=C1C)C)C(=C(C#N)C2=CC=C(C=C2)C(C)(C)C)OC(=O)C(C)(C)C

Isomeric SMILES

CC1=C(N(N=C1C)C)/C(=C(\C#N)/C2=CC=C(C=C2)C(C)(C)C)/OC(=O)C(C)(C)C

Application in Food Science and Biotechnology

Application in Food Analytical Methods

Application in Pest Management

Application in Environmental Science

Application in Pest Control in Apple Orchards

Cyenopyrafen is a synthetic chemical compound classified as a beta-ketonitrile derivative, primarily recognized for its potent acaricidal properties. Its chemical formula is C24H31N3O2C_{24}H_{31}N_{3}O_{2}, and it is known scientifically as (E)-2-(4-tert-butylphenyl)-2-cyano-1-(1,3,4-trimethylpyrazol-5-yl)vinyl 2,2-dimethylpropionate. This compound operates by inhibiting complex II in the mitochondrial respiratory chain, which is critical for energy production in target organisms such as mites and other pests . Cyenopyrafen appears as a crystalline powder that is soluble in organic solvents like ethanol and acetone but insoluble in water .

The exact mechanism of action of cyenopyrafen's active form remains unclear in scientific literature. However, some studies suggest it might disrupt the normal functioning of the insect nervous system, potentially affecting sodium channels []. More research is needed to fully elucidate its mechanism.

, primarily involving its cyano and ester functional groups. The synthesis of cyenopyrafen typically involves the reaction of 3-hydroxyacrylonitrile with 2,2-dimethyl propionyl chloride in the presence of a base such as triethylamine, yielding high product purity and yield (up to 93%) . Additionally, the compound can be converted into its geometric isomer through isomerization reactions facilitated by polar solvents and organic bases under heating conditions .

Cyenopyrafen exhibits significant biological activity as an acaricide, specifically targeting the two-spotted spider mite (Tetranychus urticae). Its mode of action involves the inhibition of mitochondrial respiration, leading to energy depletion in the target organisms. Studies have demonstrated that cyenopyrafen has a strong acaricidal effect, with high mortality rates observed in treated populations of Tetranychus urticae . The compound's effectiveness has been linked to its ability to evade certain resistance mechanisms present in pests, making it a valuable tool in pest management strategies.

The synthesis of cyenopyrafen can be achieved through multiple methods:

  • Condensation Reaction: The primary method involves condensing 3-hydroxyacrylonitrile with 2,2-dimethyl propionyl chloride using triethylamine as a base.
  • Steglich Esterification: An alternative method utilizes Steglich esterification of 3-hydroxyacrylonitrile with 2,2-dimethylpropionic acid in the presence of 4-dimethylaminopyridine and dicyclohexylcarbodiimide, yielding the desired product with moderate efficiency (approximately 65%) .
  • Isomerization: The geometric isomer can be synthesized from the Z form of cyenopyrafen through heating in polar solvents like acetonitrile or methanol with organic bases such as pyridine .

Cyenopyrafen is primarily used in agriculture as an acaricide to control pest populations effectively. Its application is particularly beneficial for crops vulnerable to mite infestations, including strawberries and citrus fruits. The compound's unique mode of action makes it an important component in integrated pest management systems aimed at reducing reliance on traditional pesticides and mitigating resistance development among pest populations .

Research has indicated that cyenopyrafen interacts with various biological systems at the molecular level. Notably, studies have identified specific cytochrome P450 enzymes in Tetranychus urticae that metabolize cyenopyrafen into hydroxylated analogues. This metabolic pathway can influence the efficacy of cyenopyrafen as well as contribute to resistance mechanisms observed in some mite populations . Understanding these interactions is crucial for developing effective strategies to manage resistance and enhance the compound's application.

Cyenopyrafen shares structural similarities with several other acaricides and insecticides. Below are some comparable compounds along with their unique characteristics:

Compound NameStructure TypeUnique Features
FenpyroximatePyrazole derivativeInhibits mitochondrial complex II; less effective against resistant strains compared to cyenopyrafen .
PyridabenPyridine derivativeActs on mitochondrial respiration; broader spectrum against various pests but higher resistance risk .
SpirodiclofenSpirocyclic compoundTargets lipid metabolism; effective against resistant mite strains but different mode of action .

Cyenopyrafen stands out due to its specific targeting of mitochondrial complex II and its efficacy against resistant strains of pests like Tetranychus urticae, making it a valuable addition to modern agricultural practices focused on sustainable pest management strategies.

XLogP3

5.4

UNII

1S67W8BOU3

GHS Hazard Statements

Aggregated GHS information provided by 156 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

560121-52-0

Wikipedia

Cyenopyrafen

Use Classification

Agrochemicals -> Insecticides

Dates

Modify: 2023-08-15

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